
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloroethyl group, a trifluoromethyl group, and an amine group, making it a versatile reagent in synthetic chemistry and a potential therapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine with trifluoroacetic acid, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 2-chloroethanol and trifluoroacetic acid, while oxidation could produce various oxidized derivatives.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create new compounds with desired biological activities.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, disrupting their normal function. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can trigger apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.
N-(2-Chloroethyl)-N-methylamine: A simpler analog with similar reactivity but different biological activity.
2-Chloroethylamine Hydrochloride: A precursor in the synthesis of various chloroethyl derivatives.
Uniqueness
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable reagent in synthetic chemistry and a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPLJPGWXNMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
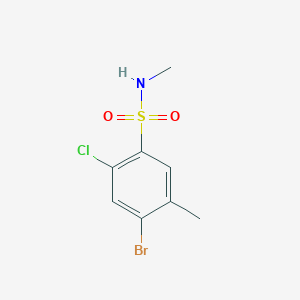
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one](/img/structure/B2375454.png)
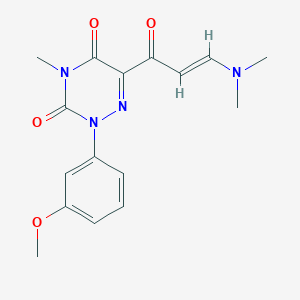
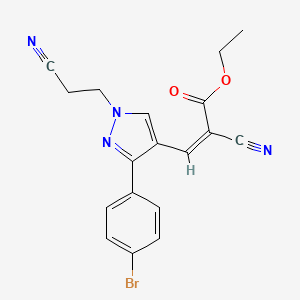

![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
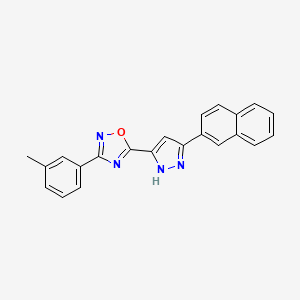
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2375468.png)
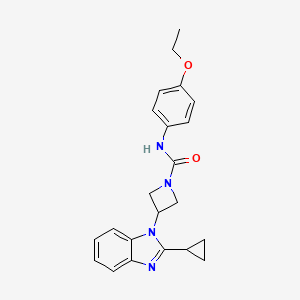
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
